molecular formula C9H5F13O2 B1363114 Ethyl perfluoroheptanoate CAS No. 41430-70-0

Ethyl perfluoroheptanoate

Cat. No.: B1363114
CAS No.: 41430-70-0
M. Wt: 392.11 g/mol
InChI Key: ZESCSNXJAROIJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl perfluoroheptanoate is a complex compound with a unique mechanism of action. It primarily targets the reproductive system, with scientific evidence indicating reprotoxic effects . The compound’s role in this system is significant, as it can lead to serious effects on human health .

Mode of Action

The interaction of this compound with its targets involves a series of complex biochemical reactions. It exists in the dissociated form of perfluoroheptanoate , which interacts with the reproductive system, leading to reprotoxic effects . The resulting changes can have serious implications for human health .

Biochemical Pathways

This compound affects several biochemical pathways. It is known that the compound can influence the thyroid system, calcium homeostasis, protein kinase C, synaptic plasticity, and cellular differentiation . These pathways play crucial roles in various biological processes, and their disruption can lead to significant health effects .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex. The compound is extremely persistent towards degradation due to the high bond strength of the carbon-fluorine bond . This persistence can impact the bioavailability of the compound, potentially leading to a higher risk of exposure and toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with its targets and its influence on various biochemical pathways can lead to a range of effects, including reprotoxic effects and probable serious effects to the environment and human health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The compound is extremely persistent in the environment due to its resistance to degradation . This persistence can lead to widespread environmental distribution and potential bioaccumulation, which can influence the compound’s action and increase the risk of exposure .

Biochemical Analysis

Biochemical Properties

Ethyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases can inhibit the enzyme’s activity, leading to alterations in lipid metabolism. Additionally, this compound can bind to proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can disrupt cell signaling pathways by binding to key signaling proteins, leading to altered cellular responses. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of lipases by binding to their active sites, preventing the hydrolysis of lipid substrates. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions at the molecular level contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known for its high thermal stability and resistance to degradation, which allows it to persist in biological systems for extended periods. Over time, this compound can undergo slow degradation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of lipid metabolism, alterations in gene expression, and impaired cell signaling. Threshold effects have been observed in studies, where specific dosages lead to significant changes in biological activity. It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. This compound can interact with enzymes such as lipases, which play a crucial role in the hydrolysis of lipid substrates. By inhibiting the activity of these enzymes, this compound can alter the metabolic flux and levels of metabolites in lipid metabolic pathways. Additionally, this compound may affect other metabolic pathways by interacting with enzymes and cofactors involved in different biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to enter and accumulate in various cellular compartments. Once inside the cell, this compound can bind to proteins that facilitate its distribution to different tissues and organs. The localization and accumulation of this compound within cells can affect its biological activity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in lipid metabolism and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl perfluoroheptanoate primarily undergoes hydrolysis and substitution reactions. Due to the presence of the ester functional group, it can be hydrolyzed in the presence of strong acids or bases to yield perfluoroheptanoic acid and ethanol .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCSNXJAROIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194350
Record name Ethyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41430-70-0
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41430-70-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl perfluoroheptanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl perfluoroheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL PERFLUOROHEPTANOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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